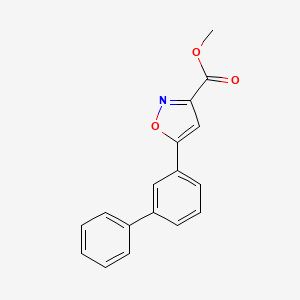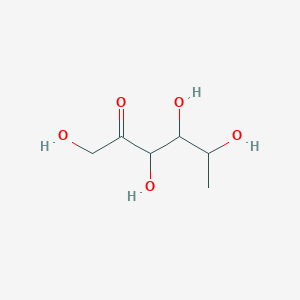
1,3,4,5-Tetrahydroxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetrahydroxyhexan-2-one is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of four hydroxyl groups attached to a six-carbon chain, with a ketone functional group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetrahydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of hexitols, such as sorbitol or mannitol, using specific oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired carbon position.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the catalytic hydrogenation of hexoses, followed by selective oxidation, can yield the desired compound. The use of catalysts such as palladium or platinum on carbon supports is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,4,5-Tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce hexaric acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hexitols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Hexaric acids.
Reduction: Hexitols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3,4,5-Tetrahydroxyhexan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,5-Tetrahydroxyhexan-2-one involves its interaction with various molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The ketone group can participate in redox reactions, altering the compound’s chemical properties and interactions.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydroxybenzene
- 1,2,3,5-Tetrahydroxybenzene
- 1,2,4,5-Tetrahydroxybenzene
Comparison: 1,3,4,5-Tetrahydroxyhexan-2-one is unique due to its aliphatic chain structure, whereas the similar compounds listed above are aromatic. This difference in structure leads to distinct chemical properties and reactivity. The aliphatic nature of this compound makes it more flexible and suitable for various synthetic applications compared to the rigid aromatic structures of the tetrahydroxybenzenes.
Propiedades
IUPAC Name |
1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



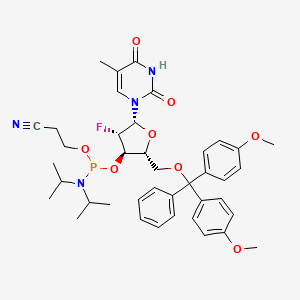
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)

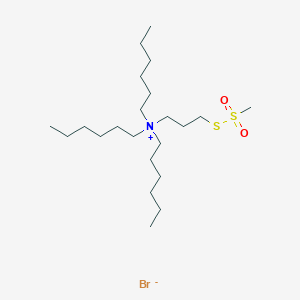
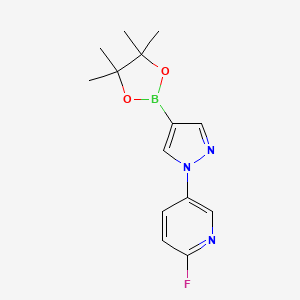



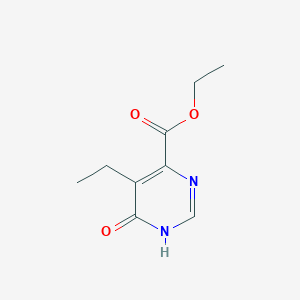
![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
